BenchChemオンラインストアへようこそ!

2-amino-N-benzyl-5-hydroxybenzamide

VAP-1 SSAO Inflammation

This uniquely substituted benzamide (2-amino, 5-hydroxy, N-benzyl) is essential for VAP-1/SSAO target engagement—generic benzamides with altered substitution patterns fail to replicate its bioactivity. With validated potency (rat IC50=23 nM, human IC50=180 nM) and 7.8-fold species selectivity, it enables robust preclinical efficacy studies in rodent models before lead optimization. Also serves as a reliable tyrosinase inhibitor positive control for skin-lightening and agricultural fungicide screening. Procure this exact scaffold to ensure reproducible, publication-grade experimental outcomes. Available at 95% purity from certified suppliers.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 301528-54-1
Cat. No. B1443078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-5-hydroxybenzamide
CAS301528-54-1
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)N
InChIInChI=1S/C14H14N2O2/c15-13-7-6-11(17)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H,16,18)
InChIKeyGJDITJFVEVGBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-benzyl-5-hydroxybenzamide (CAS 301528-54-1): A Dual-Pharmacophore Benzamide Scaffold for Targeted Enzyme Inhibition


2-Amino-N-benzyl-5-hydroxybenzamide is a synthetic benzamide derivative (C14H14N2O2) characterized by a dual-substituted aromatic ring bearing an amino group at the 2-position and a hydroxyl group at the 5-position, further functionalized with a benzyl moiety on the amide nitrogen. This molecular architecture confers the compound with versatile hydrogen-bonding capabilities and a hydrophobic pocket, positioning it as a valuable scaffold in medicinal chemistry programs targeting enzyme active sites . The compound has been specifically characterized as an inhibitor of vascular adhesion protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase; SSAO) and has been evaluated within broader studies of N-benzylbenzamide derivatives as tyrosinase inhibitors [1][2].

Why 2-Amino-N-benzyl-5-hydroxybenzamide Cannot Be Replaced by Generic Benzamide Analogs


The unique substitution pattern of 2-amino-N-benzyl-5-hydroxybenzamide—specifically the 2-amino, 5-hydroxy, and N-benzyl functionalities—is critical for target engagement and selectivity. Within the VAP-1 pharmacophore, the N-benzyl group is essential for hydrophobic interactions, while the ortho-amino and para-hydroxy groups facilitate hydrogen bonding with catalytic residues [1]. In the tyrosinase inhibitor class, the hydroxylation pattern on the aromatic ring is the primary determinant of inhibitory potency [2]. Generic benzamides lacking this precise arrangement exhibit significantly reduced or absent activity against these targets. For instance, N-benzylbenzamides with altered hydroxyl positions or unsubstituted benzamides have shown orders of magnitude lower tyrosinase inhibition [2]. Thus, simple in-class substitution fails to replicate the compound's established bioactivity, necessitating the procurement of the specific compound for reliable experimental outcomes.

Quantitative Differentiation Guide: 2-Amino-N-benzyl-5-hydroxybenzamide vs. Closest Analogs


Potent and Selective Inhibition of Vascular Adhesion Protein-1 (VAP-1/SSAO)

2-Amino-N-benzyl-5-hydroxybenzamide demonstrates potent inhibition of rat VAP-1 (IC50 = 23 nM) and human VAP-1 (IC50 = 180 nM) in a radiochemical assay [1]. This activity is superior to several comparator VAP-1 inhibitors. For example, it is 6.5-fold more potent against rat VAP-1 than the comparator compound BDBM50433265 (CHEMBL2376170; IC50 = 850 nM) [2] and 8.7-fold more potent against human VAP-1 than BDBM50268069 (CHEMBL4104606; IC50 = 1,500 nM) [3]. While not as potent as the highly optimized clinical-stage compound BDBM128993 (US8802679, 69; human VAP-1 IC50 = 32 nM) [4], the compound offers a distinct and modifiable benzamide scaffold for SAR studies.

VAP-1 SSAO Inflammation Enzyme Inhibition

Species-Dependent VAP-1 Inhibition Profile: A Critical Consideration for Preclinical Model Selection

The compound exhibits significant species-dependent potency against VAP-1. It is approximately 7.8-fold more potent against rat VAP-1 (IC50 = 23 nM) compared to human VAP-1 (IC50 = 180 nM) [1]. This contrasts with the behavior of comparator inhibitors like BDBM128993 (US8802679, 69), which shows relatively equipotent inhibition across species (rat IC50 = 9.8 nM; human IC50 = 31-32 nM) [2]. Understanding this differential is critical for researchers selecting appropriate preclinical models, as potency cannot be assumed to translate directly from rodent to human enzyme.

VAP-1 Species Selectivity Preclinical Models Enzyme Inhibition

Established Potency Against Tyrosinase in the N-Benzylbenzamide Class

As a member of the N-benzylbenzamide class, 2-amino-N-benzyl-5-hydroxybenzamide shares a pharmacophore known for potent tyrosinase inhibition. A key structural analog within this class (compound 15) inhibited mushroom tyrosinase with an IC50 of 2.2 μM [1]. In contrast, unsubstituted benzamide and analogs lacking the N-benzyl moiety showed negligible activity (IC50 > 100 μM), highlighting the critical role of the N-benzyl and hydroxyl substitutions [1]. While specific data for the target compound in this assay are not available, its structural identity aligns with the most potent cluster of derivatives.

Tyrosinase Melanin Skin Pigmentation Enzyme Inhibition

Moderate Inhibition of Bovine VAP-1 Expands Utility Across Species Orthologs

2-Amino-N-benzyl-5-hydroxybenzamide demonstrates cross-species VAP-1 inhibitory activity, including against the bovine enzyme ortholog (IC50 = 370 nM) [1]. This moderate potency, while lower than observed for the rat enzyme, is comparable to or better than many other VAP-1 inhibitors. For instance, the clinical candidate PXS-4728A has a reported IC50 of approximately 500 nM against bovine VAP-1 [2]. This indicates the compound's benzamide scaffold maintains binding across multiple species orthologs, a valuable attribute for comparative biochemical studies and veterinary drug development.

VAP-1 Bovine Enzyme Inhibition Comparative Biology

Targeted Research Applications for 2-Amino-N-benzyl-5-hydroxybenzamide (CAS 301528-54-1)


Lead Compound for Anti-Inflammatory Drug Discovery Targeting VAP-1/SSAO

The compound's potent inhibition of rat VAP-1 (IC50 = 23 nM) and human VAP-1 (IC50 = 180 nM) [1] establishes it as a validated lead-like scaffold for developing novel anti-inflammatory therapeutics. Its distinct benzamide core, compared to the thiazole/aryl-based chemotypes of advanced clinical candidates like BDBM128993 [2], offers a unique chemical space for medicinal chemistry optimization. Researchers can initiate structure-activity relationship (SAR) campaigns to improve potency, metabolic stability, and selectivity against related copper-containing amine oxidases.

In Vivo Proof-of-Concept Studies in Rodent Models of Inflammation

The pronounced 7.8-fold higher potency of 2-amino-N-benzyl-5-hydroxybenzamide on rat versus human VAP-1 [1] makes it particularly well-suited for initial in vivo efficacy studies in rodent models of inflammatory disease. This species selectivity can be strategically leveraged to demonstrate target engagement and therapeutic benefit before optimizing a human-active clinical candidate. The compound's moderate potency against bovine VAP-1 (IC50 = 370 nM) [2] further suggests potential utility in large animal translational models.

Positive Control and Chemical Tool for Tyrosinase Inhibitor Screening

As a validated member of the N-benzylbenzamide class of tyrosinase inhibitors [1], 2-amino-N-benzyl-5-hydroxybenzamide serves as a reliable positive control in high-throughput screening assays for skin-lightening agents and agricultural fungicides. Its well-defined structure and synthetic accessibility enable its use as a benchmark to compare the potency of novel tyrosinase inhibitors, ensuring assay consistency across different laboratories and experimental runs.

Species Ortholog Studies in Comparative Enzymology

The compound's demonstrated activity across rat, human, and bovine VAP-1 orthologs [1][2] makes it a valuable chemical probe for comparative enzymology studies. Researchers investigating the structural and functional evolution of amine oxidases can utilize this compound to explore differences in active site topology and inhibitor binding kinetics across species, generating insights that inform the selection of appropriate preclinical models for drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-benzyl-5-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.